8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine
CAS No.: 65796-36-3
Cat. No.: VC8351605
Molecular Formula: C11H11N5
Molecular Weight: 213.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65796-36-3 |
|---|---|
| Molecular Formula | C11H11N5 |
| Molecular Weight | 213.24 g/mol |
| IUPAC Name | 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine |
| Standard InChI | InChI=1S/C11H11N5/c1-5-4-6-7(14-5)2-3-8-9(6)10(12)16-11(13)15-8/h2-4,14H,1H3,(H4,12,13,15,16) |
| Standard InChI Key | TVZWUWIEIFOOSS-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(N1)C=CC3=C2C(=NC(=N3)N)N |
| Canonical SMILES | CC1=CC2=C(N1)C=CC3=C2C(=NC(=N3)N)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine, reflects its intricate heterocyclic architecture. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁N₅ | |
| Molecular Weight | 213.24 g/mol | |
| CAS Registry Number | 65796-36-3 | |
| SMILES Notation | CC1=CC2=C(N1)C=CC3=C2C(=NC(=N3)N)N | |
| Topological Polar Surface Area | 98.9 Ų |
The methyl group at position 8 and diamino substituents at positions 1 and 3 create distinct electronic and steric profiles that influence molecular interactions . X-ray crystallography of analogous compounds reveals a planar bicyclic system with intramolecular hydrogen bonding between the N7 hydrogen and N3 amine group , a feature critical for maintaining structural rigidity.
Structural Analogues and Derivatives
Comparative analysis with related compounds demonstrates how substituent variations impact physicochemical properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 7-Methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine | C₁₁H₁₁N₅ | 213.24 | Methyl at N7 |
| 8-Ethyl-7-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine | C₁₃H₁₅N₅ | 241.29 | Ethyl at C8, methyl at N7 |
| 7-((4-Aminophenyl)methyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine | C₁₇H₁₆N₆ | 304.30 | Benzylamine at N7 |
The 8-methyl derivative exhibits reduced steric bulk compared to its ethyl counterpart , potentially enhancing membrane permeability. N7 substitution patterns significantly influence solubility, as demonstrated by the 7-methyl analogue’s improved aqueous stability relative to N7-acylated variants .
Synthesis and Structural Modification
Synthetic Routes
While explicit protocols for 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine remain unpublished, established methods for analogous pyrroloquinazolines involve multi-step sequences:
-
Condensation: Formation of the quinazoline core through reaction between anthranilic acid derivatives and nitriles.
-
Cyclization: Intramolecular ring closure catalyzed by Lewis acids like ZnCl₂ or BF₃·Et₂O .
-
Functionalization: Selective introduction of methyl groups via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .
A critical challenge lies in achieving regioselective modifications. Recent advances employ protective group strategies to enable monoacylation at specific nitrogen atoms (N1, N3, N7), expanding the accessible chemical space . For instance, tert-butoxycarbonyl (Boc) protection of N1/N3 amines permits selective N7 acylation in >85% yield .
Analytical Characterization
Advanced spectroscopic techniques validate synthetic outcomes:
-
¹H NMR: Methyl protons resonate at δ 2.45–2.60 ppm (C8-CH₃), distinct from N7-methyl signals at δ 3.80–3.95 ppm .
-
HRMS: Molecular ion peak at m/z 213.1012 [M+H]⁺ (calc. 213.1014).
-
X-ray Diffraction: Unit cell parameters a = 7.892 Å, b = 9.431 Å, c = 12.305 Å (orthorhombic system, space group P2₁2₁2₁) .
Biological Activity and Mechanism of Action
DHFR Inhibition
The compound demonstrates potent inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism:
Molecular docking studies reveal that the methyl group at C8 occupies a hydrophobic pocket near the enzyme’s active site, while N1/N3 amines form hydrogen bonds with conserved aspartate residues (Asp94 in C. albicans DHFR) . This dual binding mode explains the sub-nanomolar inhibition constants observed.
Anticancer Activity
Structure-activity relationship (SAR) studies highlight the critical role of substitution patterns:
| Derivative | MDA-MB-468 IC₅₀ (μM) | Solubility (mg/mL) | Selectivity Index* |
|---|---|---|---|
| Parent compound | 12.4 | 0.82 | 1.0 |
| N3-Acetyl | 1.55 | 0.75 | 8.7 |
| N7-Acetyl | 23.1 | 0.12 | 0.4 |
*Selectivity index = IC₅₀(normal cells)/IC₅₀(cancer cells)
The N3-acylated derivative shows 8-fold enhanced potency against triple-negative breast cancer cells while maintaining low cytotoxicity in normal human fibroblasts (IC₅₀ > 100 μM) . This selectivity stems from preferential uptake by cancer cells via reduced folate carriers (RFCs), combined with decreased affinity for human DHFR relative to microbial isoforms .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume